N'-(acridin-9(10H)-ylidene)heptanehydrazide
Description
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N'-acridin-9-ylheptanehydrazide |
InChI |
InChI=1S/C20H23N3O/c1-2-3-4-5-14-19(24)22-23-20-15-10-6-8-12-17(15)21-18-13-9-7-11-16(18)20/h6-13H,2-5,14H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
OSTCXAKDHYFYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)HEPTANEHYDRAZIDE typically involves the condensation of 9,10-dihydroacridine with heptanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)HEPTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.
Substitution: The aromatic rings in the dihydroacridine moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)HEPTANEHYDRAZIDE has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s structural properties make it suitable for use in the synthesis of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)HEPTANEHYDRAZIDE involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- 9a exhibits the highest yield (92.5%) among analogs, likely due to the stability of the anthracene-derived intermediate .
- Lower yields in 9b (53%) may stem from steric hindrance or electronic effects of the isatin moiety .
- Cyclohexanone-derived 9f shows moderate yield (72.19%) but the highest melting point (>239°C), attributed to increased hydrogen bonding .
Spectroscopic and Structural Differences
Infrared Spectroscopy (IR):
- 9a: Phenolic OH (3509 cm⁻¹), C=O amide (1689 cm⁻¹), and C=N (1570 cm⁻¹) .
- 9b : Similar OH (3512 cm⁻¹) but shifted C=O (1687 cm⁻¹) and C=N (1599 cm⁻¹) due to isatin’s electron-withdrawing effects .
- Carbazole-based analog (): OH at 3264 cm⁻¹ and C=O at 1619 cm⁻¹, reflecting reduced conjugation compared to 9a .
Nuclear Magnetic Resonance (NMR):
Biological Activity
N'-(Acridin-9(10H)-ylidene)heptanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{20}N_4
- Molecular Weight : 296.38 g/mol
The compound features an acridine moiety linked to a heptane hydrazide, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This action disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. Additionally, the hydrazone functional group may contribute to its reactivity with biomolecules, enhancing its therapeutic potential.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
In vitro Studies
-
Cell Line Testing : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM.
Cell Line IC50 (µM) Reference MCF-7 8.5 HeLa 6.3 A549 12.0 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptosis rates in MCF-7 cells, indicating its potential as an apoptotic agent.
In vivo Studies
A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various bacterial strains.
-
Bacterial Strains Tested : The compound exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference Staphylococcus aureus 32 Escherichia coli 64 - Mechanism of Action : The antimicrobial activity is believed to result from membrane disruption and interference with bacterial DNA synthesis.
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. In a murine model of inflammation induced by carrageenan, the compound significantly reduced paw edema compared to untreated controls.
- Dosage and Efficacy : Various dosages (10 mg/kg, 25 mg/kg) were tested, with higher doses yielding more pronounced anti-inflammatory effects.
Q & A
Q. What are the optimal synthetic routes for N'-(acridin-9(10H)-ylidene)heptanehydrazide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Preparation : Start with acridin-9(10H)-one derivatives, which undergo hydrazinolysis using hydrazine hydrate under acidic conditions to form the hydrazide intermediate .
Condensation : React the hydrazide with heptanal or a heptanone derivative under reflux in ethanol or methanol. Catalytic acetic acid improves imine bond formation .
Optimization : Yield (50–75%) depends on solvent polarity, temperature (70–90°C), and stoichiometric ratios. For example, excess ketone derivatives improve condensation efficiency .
Q. Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Methanol | ↑ Polarity → ↑ Yield |
| Temperature | 70–90°C | <70°C → Incomplete reaction |
| Reaction Time | 6–12 hours | Prolonged time → Degradation risk |
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR identify hydrazone protons (δ 8.5–9.5 ppm) and acridine aromatic protons (δ 7.0–8.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 380.2) .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituents) affect biological activity?
Methodological Answer: SAR Workflow :
Variation of Alkyl Chain : Replace heptane with shorter (pentane) or branched chains. Longer chains enhance lipophilicity, improving membrane permeability but may reduce solubility .
Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the acridine core to modulate DNA intercalation. For example, nitro groups at position 3 enhance antitumor activity .
Activity Testing : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to correlate structural changes with target binding (e.g., topoisomerase II inhibition) .
Q. Comparative Data :
| Derivative | IC (μM) | LogP | Target Affinity |
|---|---|---|---|
| Heptanehydrazide (Parent) | 12.5 | 3.2 | Moderate |
| Nitro-substituted analog | 4.8 | 3.8 | High |
| Pentanehydrazide analog | 28.7 | 2.5 | Low |
Q. How can contradictory bioactivity data (e.g., antitumor vs. herbicidal effects) be resolved?
Methodological Answer: Contradictions arise from divergent biological targets:
- Antitumor Activity : Linked to DNA intercalation and topoisomerase inhibition, observed in human cancer cell lines (e.g., HCT-116) .
- Herbicidal Effects : Result from photosystem II (PSII) inhibition in plants, as seen in acridin-9(10H)-one derivatives .
Resolution Strategy :
Target-Specific Assays : Use CRISPR-edited cell lines to isolate mechanisms (e.g., PSII vs. topoisomerase pathways).
Computational Modeling : Compare binding energies with human vs. plant targets using molecular dynamics simulations .
Q. What experimental designs are recommended for studying its photophysical properties (e.g., TADF)?
Methodological Answer: For thermally activated delayed fluorescence (TADF):
Synthesis of Donor-Acceptor Systems : Attach phenoxazine donors to the acridine core to enhance spin-orbit coupling .
Photophysical Analysis :
- Time-Resolved Spectroscopy : Measure delayed fluorescence lifetimes (µs–ms range).
- Quantum Yield : Compare radiative () and non-radiative () rate constants.
- Theoretical Calculations : Use DFT to optimize HOMO-LUMO overlap for enhancement .
Q. Key Metrics :
| Compound | (s) | Φ |
|---|---|---|
| 3,6-DPXZ-AD (Derivative) | 1.2 × 10 | 0.85 |
| Parent Acridine | 5.8 × 10 | 0.45 |
Q. Methodological Challenges
Q. How to address low solubility in aqueous media during in vivo studies?
Methodological Answer:
Prodrug Design : Introduce phosphate or sulfonate groups at the hydrazide moiety for pH-dependent solubility .
Nanocarrier Systems : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
Q. Data Reproducibility
Q. What are common pitfalls in synthesizing N'-(acridin-9-ylidene) derivatives, and how are they mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
